2-(1,1-Difluoroethyl)pyrazine
Overview
Description
2-(1,1-Difluoroethyl)pyrazine is a fluorinated heterocyclic compound with the molecular formula C6H6F2N2 and a molecular weight of 144.12 g/mol It is characterized by the presence of a pyrazine ring substituted with a difluoroethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Difluoroethyl)pyrazine typically involves the reaction of pyrazine with difluoroethylating agents under controlled conditions. One common method includes the use of difluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(1,1-Difluoroethyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrazine derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: this compound derivatives with reduced side chains.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,1-Difluoroethyl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)pyrazine involves its interaction with specific molecular targets and pathways. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest its potential role in inhibiting key enzymes involved in disease processes .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)pyrazine
- 4-(Difluoromethyl)pyridine
- 3-(Difluoromethyl)pyridine
Comparison: 2-(1,1-Difluoroethyl)pyrazine is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the difluoroethyl group provides a balance between lipophilicity and electronic effects, making it a versatile building block in organic synthesis. In contrast, compounds like 2-(Trifluoromethyl)pyrazine have a trifluoromethyl group, which significantly increases the electron-withdrawing capacity, affecting the reactivity and stability of the compound .
Properties
IUPAC Name |
2-(1,1-difluoroethyl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c1-6(7,8)5-4-9-2-3-10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKFWGSACYGCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111781-49-8 | |
Record name | 111781-49-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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